1-Benzyl-3,3-difluoropyrrolidine-2,5-dione
Overview
Description
1-Benzyl-3,3-difluoropyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C11H9F2NO2 It is characterized by the presence of a benzyl group attached to a difluoropyrrolidine ring, which is further substituted with a dione functional group
Preparation Methods
The synthesis of 1-Benzyl-3,3-difluoropyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and difluoropyrrolidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a difluoropyrrolidine precursor with benzylamine, followed by oxidation to introduce the dione functionality.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-3,3-difluoropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoropyrrolidine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted pyrrolidine compounds
Scientific Research Applications
1-Benzyl-3,3-difluoropyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-difluoropyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Benzyl-3,3-difluoropyrrolidine-2,5-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,3-difluoropyrrolidine, 1-benzylpyrrolidine-2,5-dione, and other difluorinated pyrrolidine derivatives share structural similarities.
Uniqueness: The presence of both the benzyl group and the difluoropyrrolidine ring in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs
Properties
IUPAC Name |
1-benzyl-3,3-difluoropyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c12-11(13)6-9(15)14(10(11)16)7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUJBFAVFSNBCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C1(F)F)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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